Megastigmatrienone

Beschreibung

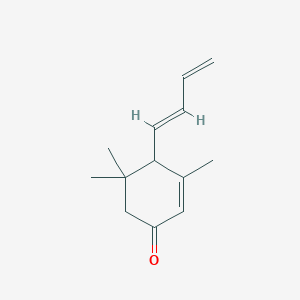

This compound is a ketone.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5896-02-6 |

|---|---|

Molekularformel |

C13H18O |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+ |

InChI-Schlüssel |

YKVWPZJHENXDAJ-VOTSOKGWSA-N |

SMILES |

CC1=CC(=O)CC(C1C=CC=C)(C)C |

Isomerische SMILES |

CC1=CC(=O)CC(C1/C=C/C=C)(C)C |

Kanonische SMILES |

CC1=CC(=O)CC(C1C=CC=C)(C)C |

Andere CAS-Nummern |

5896-02-6 |

Synonyme |

(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one megastigmatrienone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Megastigmatrienone Biosynthesis from Carotenoids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienones are a group of C13-norisoprenoid compounds that contribute significantly to the characteristic aroma and flavor profiles of various natural products, including tobacco, wine, and certain flowers.[1][2] As degradation products of carotenoids, their biosynthesis is of considerable interest for applications in the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of megastigmatrienone from its carotenoid precursors, the enzymatic mechanisms involved, quantitative data, and detailed experimental protocols for its study. Furthermore, it delves into the regulatory aspects and the downstream signaling effects of related compounds, offering a comprehensive resource for professionals in the field.

The Biosynthetic Pathway from Carotenoids

The formation of this compound is a multi-step process that begins with the oxidative cleavage of C40 carotenoids. This degradation is catalyzed by a specific class of enzymes, leading to the formation of various apocarotenoids, including the C13-norisoprenoids.

1.1. Carotenoid Precursors The biosynthesis of C13-norisoprenoids, including this compound, originates from the enzymatic degradation of C40 carotenoids such as neoxanthin, violaxanthin, and β-carotene.[3][4] These precursor molecules are abundant in plant tissues, where they play essential roles in photosynthesis and photoprotection.[5][6]

1.2. Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs) The key enzymatic step is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).[7][8] CCDs are non-heme iron-containing enzymes that introduce molecular oxygen across a specific double bond in the carotenoid chain.[7][9]

Plant CCDs are categorized into several subfamilies, with CCD1 and CCD4 being primarily responsible for producing the C13-apocarotenoid skeletons that serve as flavor and aroma precursors.[7][10] These enzymes typically cleave the 9-10 and 9'-10' bonds of the carotenoid substrate.[8][11] This cleavage results in the formation of compounds like 3-oxo-α-ionol, the direct precursor to this compound.[12]

1.3. Formation of this compound Studies have shown that 3-oxo-α-ionol can be converted to this compound.[12] In plants, 3-oxo-α-ionol often exists in a glycosylated, more stable form. Research on tobacco leaves has identified stereoisomeric glycosides, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), as stable precursors.[13] The final conversion to the volatile this compound can occur through processes such as acid-catalyzed hydrolysis, which may happen during aging, curing, or fermentation of the plant material.[12]

Quantitative Data on this compound and its Precursors

Quantitative analysis is crucial for understanding the distribution and formation potential of this compound in various matrices.

Table 1: Quantitative Analysis of this compound Precursors in Tobacco Leaves

This table summarizes data from a study that quantified two stereoisomeric precursors of this compound in tobacco leaves from diverse geographical origins using an ultrasound-assisted extraction followed by UHPLC.[13]

| Parameter | (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) | (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) |

| Linear Range | 25.85 - 258.50 µg/mL | 6.28 - 62.75 µg/mL |

| Correlation Coefficient (R²) | 0.9991 | 0.9990 |

| Detection Limit | 2.5 µg/mL | 2.9 µg/mL |

| Recovery Rate | 83.94% | 105.90% |

| Relative Standard Deviation (RSD) | 1.22% | 1.93% |

| Source: Adapted from a quantitative analysis of this compound precursors.[13] |

Table 2: Concentration of this compound Isomers in Aged Wine

This table presents the concentration ranges for five this compound isomers quantified for the first time in red and white wines, suggesting a link between wine aging and the formation of these compounds.[14]

| Wine Type | Concentration Range (µg/L) |

| White Wine | 0.06 - 0.49 (LOQ) |

| Red Wine | 0.11 - 0.98 (LOQ) |

| Overall Range in Analyzed Wines | 2 - 41 |

| LOQ: Limit of Quantification. Source: Adapted from a study on this compound isomers in aged wine.[14] |

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and its precursors, as well as for assessing the activity of the key biosynthetic enzymes.

3.1. Protocol 1: Quantification of this compound Precursors by UHPLC

This protocol is based on the methodology for analyzing rrOIPG and rsOIPG in tobacco leaves.[13][15]

Methodology:

-

Sample Preparation (Ultrasound-Assisted Extraction):

-

Grind dried tobacco leaves into a fine powder.

-

Accurately weigh a specific amount of the powder (e.g., 0.5 g).

-

Add a defined volume of extraction solvent (e.g., methanol/water mixture).

-

Perform extraction using an ultrasonic bath for a specified time and temperature (e.g., 30 minutes at 40°C).

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm membrane filter before analysis.

-

-

Chromatographic System:

-

Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A gradient elution using a mixture of two or more solvents, such as acetonitrile (B52724) and water.

-

Flow Rate: Set to an appropriate rate (e.g., 0.3 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

-

Detection and Quantification:

-

Detector: A UV detector set at an appropriate wavelength.

-

Quantification: Determine the concentration of precursors by comparing the peak areas from the sample to a calibration curve prepared with known concentrations of analytical standards.

-

3.2. Protocol 2: Quantification of this compound by GC-MS

This generalized protocol is based on common methodologies for analyzing volatile compounds like this compound in complex matrices such as tobacco or wine.[1][15]

Methodology:

-

Sample Preparation (HS-SPME):

-

Place the sample (e.g., ground tobacco, wine) into a headspace vial.

-

Add salt (e.g., NaCl) to increase the volatility of the analytes.

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS-DVB) to the headspace of the vial.

-

Maintain a specific extraction time and temperature to allow analytes to adsorb onto the fiber.

-

-

Gas Chromatography (GC) Conditions:

-

Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port.

-

Column: A capillary column suitable for separating volatile compounds (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points (e.g., start at 40°C, hold, then ramp to 250°C).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Use Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers or full scan mode for qualitative analysis.

-

-

Data Analysis:

-

Identify this compound isomers based on their retention times and mass spectra compared to reference standards.

-

Quantify by integrating the peak area and comparing it against a calibration curve.

-

3.3. Protocol 3: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Activity Assay

This protocol describes a method to measure the enzymatic activity of recombinant CCD enzymes.[16][17][18]

Methodology:

-

Enzyme Preparation:

-

Clone the CCD gene into an expression vector (e.g., pET vector).

-

Express the recombinant protein in a suitable host, such as E. coli.

-

Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Substrate Preparation:

-

Prepare a stock solution of a suitable carotenoid or apocarotenoid substrate (e.g., β-apo-8'-carotenal) in an appropriate solvent.

-

Since substrates are lipophilic, include a detergent like Triton X-100 (e.g., 0.05% v/v) in the reaction buffer to ensure solubility.[16]

-

-

Enzymatic Reaction:

-

Prepare a standard reaction mixture containing:

-

Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

Substrate (e.g., 40 µM β-apo-8'-carotenal).

-

A reducing agent such as ascorbic acid or TCEP to maintain the catalytic iron in the ferrous (Fe2+) state.[16]

-

Purified CCD enzyme.

-

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).

-

-

Product Detection and Analysis:

-

Extract the products with an organic solvent.

-

Analyze the extract using spectrophotometry to monitor the decrease in substrate absorbance or by HPLC to separate and quantify the reaction products (e.g., retinal for β-apo-8'-carotenal cleavage).

-

Define enzyme activity as the amount of enzyme required to catalyze the formation of 1 nmol of product per minute.[17]

-

Regulation and Downstream Signaling

While the direct regulation of this compound biosynthesis is not extensively detailed, it is intrinsically linked to the regulation of the broader carotenoid pathway. Carotenoid biosynthesis is controlled by various factors, including light, developmental stage, and stress, which influence the expression of key genes like phytoene (B131915) synthase (PSY).[3][19]

This compound and related C13-norisoprenoids are not just aroma compounds; they can also possess biological activity. For instance, β-damascenone, a structurally related compound, has been shown to inhibit the NF-κB signaling pathway.[20] This pathway is a critical regulator of inflammatory responses. The study demonstrated that β-damascenone inhibits the induction of pro-inflammatory cytokines and adhesion molecules by preventing the activation of NF-κB.[20] This suggests that megastigmane derivatives may have anti-inflammatory properties, a potential area of interest for drug development.

Conclusion

The biosynthesis of this compound from carotenoids is a fascinating pathway involving specific enzymatic cleavage by CCDs. Understanding this process, from the precursor molecules to the final volatile compounds, is essential for manipulating and optimizing the aroma profiles of various products. The provided protocols offer a robust framework for the quantitative analysis and functional study of this pathway. Furthermore, the emerging biological activities of megastigmane derivatives, such as the inhibition of inflammatory signaling, open new avenues for research and potential therapeutic applications. Future work should focus on elucidating the precise regulatory mechanisms controlling CCD gene expression and the subsequent release of this compound from its glycosidic precursors.

References

- 1. Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five this compound isomers in aged wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 7. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Carotenoid Cleavage Dioxygenases [warwick.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of isomers of this compound precursors based on UHPLC method and their distribution in tobacco leaves from various geographic origins [qgxb.zzuli.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

A Technical Guide to the Natural Sources of Megastigmatrienone Isomers for Researchers and Drug Development Professionals

Executive Summary

Megastigmatrienone isomers, a group of C13-norisoprenoids derived from the degradation of carotenoids, are significant contributors to the aroma and flavor profiles of various natural products. Their presence is particularly notable in tobacco, aged wines, and the flowers of Osmanthus fragrans. Beyond their sensory characteristics, emerging research suggests potential biological activities, making them of interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the primary natural sources of this compound isomers, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their potential biological relevance through signaling pathway diagrams.

Principal Natural Sources of this compound Isomers

This compound isomers, often referred to as tabanone, are not synthesized de novo by plants but are rather the result of the enzymatic or photo-oxidative degradation of carotenoids, such as β-carotene, lutein, and neoxanthin.[1] The distribution and concentration of these isomers are therefore dependent on the carotenoid content of the plant material and the conditions of its processing and aging. The most well-documented natural sources are:

-

Tobacco (Nicotiana tabacum): Tobacco leaves, particularly Burley and Greek tobacco, are a prominent source of this compound isomers.[2][3] These compounds are key contributors to the characteristic aroma of cured tobacco.[1] The curing and aging processes of tobacco leaves are crucial for the degradation of carotenoids and the subsequent formation of megastigmatrienones.[1]

-

Grapes (Vitis vinifera) and Aged Wine: While not typically present in fresh grapes, this compound isomers are formed during the aging of wine.[3][4] They are considered important components of the "bouquet" of aged red and white wines, contributing to tobacco and incense-like aromas.[3][4] The isomers arise from the acid-catalyzed degradation of C13-norisoprenoid precursors, such as 3-oxo-α-ionol glycosides, which are present in the grapes.[5]

-

Osmanthus fragrans (Sweet Osmanthus): The flowers of this plant, native to Asia, are renowned for their intense and pleasant fragrance. This compound is a known volatile component of Osmanthus fragrans essential oil, contributing to its complex and desirable aroma profile.[6][7]

Quantitative Data on this compound Isomers and Their Precursors

The following tables summarize the quantitative data available for this compound isomers and their precursors in the aforementioned natural sources.

Table 1: Concentration of this compound Isomers in Aged Wines

| Isomer | Wine Type | Concentration Range (μg/L) | Reference |

| megastigma-4,6Z,8E-trien-3-one | Red & White | 2 - 41 | [4] |

| megastigma-4,6E,8Z-trien-3-one | Red & White | 2 - 41 | [4] |

| megastigma-4,6E,8E-trien-3-one | Red & White | 2 - 41 | [4] |

| megastigma-4,6Z,8Z-trien-3-one | Red & White | 2 - 41 | [4] |

| megastigma-4,7E,9-trien-3-one | Red & White | 2 - 41 | [4] |

Table 2: Content of this compound Precursors in Tobacco Leaves from Various Geographic Origins

| Precursor Isomer | Geographic Origin | Concentration Range (µg/g) | Reference |

| (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) | Domestic (China) | Higher than rsOIPG | [8] |

| (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) | Domestic (China) | Lower than rrOIPG | [8] |

| (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) | Foreign | Higher than rsOIPG | [8] |

| (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) | Foreign | Significantly higher than in domestic origins | [8] |

Table 3: this compound in Osmanthus fragrans

| Compound | Cultivar Group | Method of Analysis | Finding | Reference |

| This compound | Not specified | Steam Distillation GC-MS | Identified as a component of the essential oil | [6] |

| This compound isomers | Not specified | Not specified | Contribute to the characteristic aroma | [7] |

Experimental Protocols: Quantification of this compound Isomers

The following is a detailed methodology for the extraction and quantification of this compound isomers from a liquid matrix (e.g., wine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of methodologies reported in the scientific literature.[4][9]

3.1. Materials and Reagents

-

SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

-

Sample Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps

-

Sodium Chloride (NaCl): Analytical grade

-

Internal Standard: e.g., 3-octanol (B1198278) or a deuterated analog of a target analyte

-

GC-MS System: A gas chromatograph equipped with a mass selective detector

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3.2. Sample Preparation

-

Pipette 10 mL of the liquid sample (e.g., wine) into a 20 mL SPME vial.

-

Add a precise amount of internal standard solution.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample matrix, which enhances the volatility of the analytes.

-

Immediately seal the vial with the screw cap.

3.3. HS-SPME Procedure

-

Place the sample vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at 40°C for 5 minutes with constant stirring.

-

Expose the conditioned SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with continuous stirring.

3.4. GC-MS Analysis

-

After extraction, immediately transfer the SPME fiber to the GC injector.

-

Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

GC Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Monitored Ions: Select characteristic ions for each this compound isomer and the internal standard.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3.5. Quantification

Construct a calibration curve using standard solutions of the this compound isomers of known concentrations. The concentration of the isomers in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activities

While research into the specific biological activities of this compound isomers is ongoing, related C13-norisoprenoids have demonstrated noteworthy effects. For instance, β-damascenone, a structurally similar compound found alongside this compound in plant extracts, has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[6] This suggests that this compound isomers may also possess anti-inflammatory properties, a hypothesis that warrants further investigation for drug development purposes.

Below are diagrams illustrating the carotenoid degradation pathway leading to this compound and the inhibitory effect of related compounds on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound isomers are naturally occurring compounds with significant roles in the sensory properties of tobacco, aged wine, and Osmanthus fragrans. This guide has provided a consolidated resource on their natural sources, quantitative analysis, and potential biological activities. The established analytical protocols, particularly HS-SPME-GC-MS, offer robust methods for their quantification. The preliminary evidence of anti-inflammatory activity through the inhibition of the NF-κB pathway by related compounds opens a promising avenue for future research. Further studies are warranted to elucidate the specific biological functions of individual this compound isomers and to explore their potential as novel therapeutic agents.

References

- 1. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five this compound isomers in aged wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Secondary Metabolites of Osmanthus fragrans: Metabolism and Medicinal Value [frontiersin.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification and quantification of the bioactive components in Osmanthus fragrans roots by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Megastigmatrienone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a fascinating ketone naturally occurring in a variety of plants, most notably in tobacco leaves (Nicotiana tabacum), where it is a significant contributor to the characteristic aroma.[1] It also imparts flavor and aroma to aged wines and spirits.[2] Beyond its sensory properties, emerging research suggests a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic effects, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and potential biological activities of this compound.

Chemical Structure and Isomerism

This compound is a cyclic ketone characterized by a trimethyl-cyclohexenone ring substituted with a butenylidene side chain. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of approximately 190.28 g/mol . The presence of multiple double bonds and chiral centers gives rise to several stereoisomers, with the (E,E) and (Z,E) isomers being commonly studied. The specific isomer can significantly influence its aroma profile and biological activity.

Table 1: Chemical Identifiers for this compound Isomers

| Isomer Configuration | IUPAC Name | CAS Number |

| (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | 5164-78-3[3] |

| (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | 5492-79-5[4] |

| Mixture of Isomers | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | 13215-88-8[5] |

Physicochemical Properties

This compound is a clear to pale yellowish liquid with a characteristic fruity, floral, and tobacco-like aroma. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [3][4] |

| Molecular Weight | 190.28 g/mol | [3][4] |

| Boiling Point | 85-86 °C @ 0.007 Torr ((Z,E)-isomer) | |

| 62 °C @ 0.095 Torr ((E,E)-isomer) | ||

| 289.2 ± 10.0 °C @ 760 mmHg | ||

| Density | 0.985-1.005 g/cm³ | |

| Refractive Index | 1.536-1.556 | |

| Solubility | Water: Practically insoluble | |

| Ethanol: Soluble | ||

| DMSO: Soluble |

Spectral Data

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinylic Protons | 5.8 - 7.5 | m |

| Allylic Protons | 1.8 - 2.5 | m |

| Methyl Protons (ring) | 1.0 - 1.2 | s |

| Methyl Proton (side chain) | 1.7 - 1.9 | d |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Vinylic Carbons (C=C) | 120 - 160 |

| Quaternary Carbon (ring) | 35 - 45 |

| Methyl Carbons | 20 - 30 |

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1660 - 1680 | Strong |

| C=C (alkene) | 1600 - 1650 | Medium |

| C-H (sp²) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 2960 | Strong |

Table 6: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | λmax (nm) |

| π → π* (conjugated system) | 280 - 320 |

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely involve the loss of methyl and carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols

Isolation from Natural Sources (e.g., Tobacco)

A general protocol for the isolation of this compound from tobacco leaves involves solvent extraction followed by chromatographic purification.

Chemical Synthesis

Several synthetic routes to this compound have been reported, often starting from β-ionone or isophorone (B1672270) derivatives. A key challenge is the stereoselective synthesis of specific isomers. One reported method involves the following key steps:

Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in complex matrices like wine or tobacco extracts. Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation.

Biological Activities and Signaling Pathways

Preliminary studies suggest that this compound possesses several interesting biological activities.

Anti-inflammatory Activity via NF-κB Pathway

This compound has been suggested to exert anti-inflammatory effects, potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Antioxidant Activity

The antioxidant potential of this compound is thought to involve the scavenging of free radicals, thereby mitigating oxidative stress. The conjugated system within its structure may contribute to its ability to delocalize and stabilize unpaired electrons.

Antidiabetic Potential via α-Glucosidase Inhibition

Some research points to the potential of this compound to inhibit the α-glucosidase enzyme. This enzyme is crucial for the digestion of carbohydrates in the small intestine. By inhibiting α-glucosidase, this compound could slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia.

Conclusion

This compound is a multifaceted molecule with significant contributions to the flavor and aroma of various natural products. Its potential biological activities, particularly its anti-inflammatory, antioxidant, and antidiabetic properties, warrant further investigation. This technical guide provides a foundational understanding of its chemical nature and biological relevance, intended to support and stimulate future research in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the specific mechanisms of action and to explore the therapeutic potential of this intriguing compound.

References

An In-depth Technical Guide to the Sensory Perception of Megastigmatrienone Aroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant aroma compound found in various natural products, most notably in tobacco, tea, and aged wines and spirits.[1][2] Its characteristic aroma, often described as tobacco-like, plays a crucial role in the sensory profile of these products. This technical guide provides a comprehensive overview of the sensory perception of this compound, focusing on its isomers, olfactory detection thresholds, and the molecular mechanisms underlying its perception. Detailed experimental protocols for sensory analysis and visualizations of key pathways are included to support further research and development in this area.

Introduction

The sensory perception of volatile organic compounds is a complex process that is fundamental to our experience of food, beverages, and other natural products. This compound, also known as tabanone, is a key contributor to the complex aroma profiles of many economically important products.[1] It exists as several isomers, each with potentially distinct sensory characteristics.[3] Understanding the specific contribution of each isomer to the overall aroma is essential for quality control, flavor development, and potentially for the development of novel therapeutic agents targeting the olfactory system. This guide synthesizes the current scientific knowledge on the sensory perception of this compound, providing a technical resource for professionals in the field.

Molecular Structure and Isomers

This compound is a cyclic ketone with the chemical formula C₁₃H₁₈O.[4] The presence of multiple double bonds gives rise to several geometric isomers, with five being predominantly identified in natural products:

-

megastigma-4,6Z,8E-trien-3-one

-

megastigma-4,7E,9-trien-3-one

-

megastigma-4,6E,8E-trien-3-one

-

megastigma-4,6E,8Z-trien-3-one

-

megastigma-4,6Z,8Z-trien-3-one

The spatial arrangement of the atoms in these isomers can significantly influence their interaction with olfactory receptors, leading to different aroma perceptions.

Sensory Profile and Olfactory Thresholds

The overall aroma of this compound is most commonly described as "tobacco-like" with additional notes of "incense," "fruity-green," "sweet tea," and "spicy-herbaceous."[3][5] The complexity of this profile is due to the presence of its various isomers, each contributing a specific nuance to the overall scent.

Quantitative Sensory Data

While comprehensive sensory data for each individual isomer is limited in publicly available literature, the odor detection threshold for a mixture of the five primary isomers has been determined.

| Compound/Mixture | Odor Detection Threshold (in water) | Aroma Descriptors |

| Mixture of 5 this compound Isomers | 8 µg/L[3] | Tobacco, Incense, Fruity-green, Sweet tea, Spicy-herbaceous[3][5] |

| megastigma-4,6Z,8E-trien-3-one | Data not publicly available | Contributes to the overall tobacco-like aroma[6] |

| megastigma-4,7E,9-trien-3-one | Data not publicly available | Differentiates freshly-distilled and barrel-aged spirits[6] |

| megastigma-4,6E,8E-trien-3-one | Data not publicly available | Contributes to the overall tobacco-like aroma |

| megastigma-4,6E,8Z-trien-3-one | Data not publicly available | Contributes to the overall tobacco-like aroma |

| megastigma-4,6Z,8Z-trien-3-one | Data not publicly available | Contributes to the overall tobacco-like aroma |

Note: The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[7]

Molecular Mechanism of Olfactory Perception

The perception of this compound aroma begins with the interaction of its volatile isomers with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as a this compound isomer, to its specific G-protein coupled receptor (GPCR) triggers a series of intracellular events:

-

Activation of G-protein: The activated OR interacts with a G-protein (Gαolf), causing it to exchange GDP for GTP.

-

Activation of Adenylyl Cyclase: The activated Gαolf-GTP complex then activates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the olfactory sensory neuron.

-

Signal Transmission: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain. From the olfactory bulb, the signal is relayed to other brain regions, including the piriform cortex, for further processing and conscious perception of the odor.

Experimental Protocols

The sensory analysis of this compound and other aroma compounds relies on precise and well-controlled experimental methodologies. Gas Chromatography-Olfactometry (GC-O) is a key technique used to identify and characterize odor-active compounds.

Protocol: Gas Chromatography-Olfactometry (GC-O) for Aroma Analysis

Objective: To separate, identify, and characterize the aroma-active compounds in a sample containing this compound.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

-

Volatile extract of the sample (e.g., tobacco, wine).

-

Reference standards for this compound isomers and other relevant aroma compounds.

-

Trained sensory panel.

Methodology:

-

Sample Preparation:

-

Extract the volatile compounds from the sample using an appropriate method such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

-

-

GC-MS/O Analysis:

-

Inject the volatile extract into the GC. The GC column separates the compounds based on their volatility and polarity.

-

The effluent from the column is split. One portion goes to the MS detector for chemical identification, and the other goes to the olfactometry port for sensory evaluation.

-

A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, and sensory descriptors for each perceived odor.

-

-

Data Analysis:

-

Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).

-

Odor Activity Value (OAV): Calculated as the ratio of the concentration of a compound to its odor detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.

-

The data from the MS and the sensory panel are combined to identify the chemical compounds responsible for specific aromas.

-

Logical Relationships in this compound Perception

The sensory perception of this compound is not solely dependent on the presence of a single isomer but rather on the interplay between the different isomers and their respective concentrations.

Conclusion and Future Directions

This compound is a multifaceted aroma compound whose sensory perception is influenced by the presence and concentration of its various isomers. While the overall "tobacco-like" aroma is well-established, further research is needed to fully elucidate the specific sensory characteristics and odor detection thresholds of each individual isomer. Such data would be invaluable for a more precise understanding and manipulation of the aroma profiles in products where this compound is a key component. The application of advanced sensory analysis techniques, such as GC-O, will be crucial in advancing our knowledge in this area. Furthermore, a deeper understanding of the interactions between this compound isomers and olfactory receptors could open new avenues for flavor chemistry and drug development.

References

- 1. (6Z,8E)-Megastigma-4,6,8-trien-3-one [webbook.nist.gov]

- 2. (E,Z)-4,6,8-megastigmatriene, 71186-24-8 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Two Sides to One Story—Aroma Chemical and Sensory Signature of Lugana and Verdicchio Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carotenoiddb.jp [carotenoiddb.jp]

- 7. researchgate.net [researchgate.net]

The Discovery and Scientific History of Tabanone (Megastigmatrienone): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tabanone, scientifically known as Megastigmatrienone, is a C13-norisoprenoid ketone that is a significant contributor to the aroma and flavor profiles of various natural products, most notably tobacco. As a degradation product of carotenoids, its presence is a marker of chemical transformation during the curing, fermentation, and aging processes of various botanicals. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analytical methodologies related to Tabanone. It is intended for researchers in natural product chemistry, flavor science, and drug development who are interested in the technical details and experimental protocols associated with this important aroma compound.

Discovery and History

The history of Tabanone's synthesis predates its discovery in nature. The first chemical synthesis was reported by Rowland in 1965.[1] However, its significance as a natural product was not realized until the mid-1970s. In 1976, Fujimori et al. identified this compound as one of the neutral volatile components responsible for the characteristic aroma of Burley tobacco.[2] These isomers are considered some of the most important aroma constituents of Burley and Virginia tobacco.[1]

Subsequent research has identified Tabanone in a variety of other natural sources, including Greek and Turkish tobaccos, Kudzu oil (Pueravia lobata), and aged alcoholic beverages such as wine, Cognac, Armagnac, and rum.[1][3] Its formation in these products is linked to the degradation of carotenoids during processing and aging, making it an important marker for the "bouquet" of aged wines and spirits.[3] The compound typically exists as a mixture of four geometric isomers.[4]

Chemical and Physical Properties

Tabanone is a cyclic enone with a distinctive warm, dry, sweet, and tobacco-like odor.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-one |

| Synonyms | Tabanone, this compound |

| CAS Number | 13215-88-8 |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Clear to pale yellow liquid |

| Odor Profile | Warm, dry, sweet, tobacco-like, with fruity-plum and acorn notes |

| Specific Gravity | 0.985 - 1.005 @ 25°C |

| Refractive Index | 1.536 - 1.556 @ 20°C |

| Flash Point | >124.8 °C |

Natural Occurrences and Concentration

Tabanone is a product of carotenoid degradation and has been identified in several plant-derived materials, particularly after processing and aging.

| Natural Source | Reported Concentration/Significance |

| Burley & Virginia Tobacco | A key aroma and flavor compound. Tobacco condensate can contain up to 10% this compound.[1][6] |

| Fermented Cigar Tobacco | Content can increase significantly after fermentation, with one study reporting an increase of 7.89 mg/kg.[7] |

| Aged Red and White Wines | Concentrations can range from 2 µg/L to 41 µg/L.[3] |

| Oak Wood | A precursor, macarangioside E, has been isolated from oak wood, which forms this compound upon heating.[3] |

| Kudzu Oil | Present as a volatile component.[1] |

Biosynthesis

Tabanone is not biosynthesized directly but is formed from the enzymatic or thermal degradation of carotenoids. The primary pathway involves the breakdown of larger carotenoid molecules into C13-norisoprenoids. A direct precursor to this compound has been identified as 3-oxo-α-ionol and its corresponding glucoside.[8] The formation from the glucoside precursor is particularly relevant during aging processes, such as in wine.

Caption: Simplified pathway of Tabanone formation from carotenoid degradation.

Experimental Protocols

Chemical Synthesis of Tabanone

A common synthetic route starts from α-ionone and proceeds through oxidation, reduction, and dehydration steps.[4]

Materials:

-

α-ionone

-

tert-butyl hydroperoxide

-

Vanadyl acetylacetonate (B107027) (catalyst)

-

Organic solvent (e.g., acetone)

-

Potassium borohydride (B1222165) (KBH₄)

-

Ethanol

-

p-toluenesulfonic acid

Procedure:

-

Oxidation: Dissolve α-ionone, tert-butyl hydroperoxide, and a catalytic amount of vanadyl acetylacetonate in an organic solvent. The reaction is typically carried out at a controlled temperature to yield 3-oxo-α-ionone.

-

Reduction: The 3-oxo-α-ionone product from the previous step is dissolved in a solvent such as ethanol. Potassium borohydride (KBH₄) is added in portions to carry out a hydrogenation reaction, converting the ketone at the 3-position to a hydroxyl group, yielding 3-oxo-α-ionol.

-

Dehydration and Rearrangement: Solid p-toluenesulfonic acid is added directly to the reaction mixture from the previous step. The mixture is heated to reflux, which induces dehydration and rearrangement to form the final this compound isomer mixture.

-

Purification: The crude product is then purified, typically by column chromatography, to yield the final product.

Caption: Workflow for the chemical synthesis of Tabanone from α-ionone.

Quantification of Tabanone in Tobacco and Wine

The standard method for the quantification of Tabanone isomers is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Materials and Equipment:

-

Sample (e.g., ground tobacco, wine)

-

Saturated NaCl solution (for salting out)

-

Internal standard

-

HS-SPME autosampler with a suitable fiber (e.g., 65 µm PDMS/DVB)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: A known quantity of the sample is placed in a headspace vial. For solid samples like tobacco, they are typically ground into a fine powder. An internal standard and a saturated NaCl solution are added to the vial to improve the extraction efficiency of the analytes.

-

HS-SPME Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the GC. The analytes are separated on the capillary column using a programmed temperature ramp.

-

Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted quantification of the this compound isomers. Full scan mode can be used for qualitative analysis and identification.

-

Data Analysis: Identification is based on the retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Caption: Experimental workflow for Tabanone quantification using HS-SPME-GC-MS.

Spectral Characterization

While detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for each isomer of this compound are scarce in the literature, its structural elucidation and routine identification are heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion (M⁺) peak would be observed at m/z = 190. The fragmentation pattern is characteristic of cyclohexenone derivatives and would involve cleavages of the side chain and ring, although a detailed fragmentation pathway is not widely published. The identification in complex mixtures is typically confirmed by comparing the mass spectrum and GC retention time with that of a pure analytical standard.

Biological Activity

The biological activity of Tabanone is not extensively studied. However, some reports suggest potential activities. It was isolated during a bioactivity-guided fractionation study that was screening for inhibitors of PTGS2 (COX-2) mRNA expression, though the specific activity of Tabanone itself was not detailed.[3] There is also evidence that it can inhibit plant growth. Further research is required to fully elucidate the pharmacological and physiological effects of this compound and its individual isomers.

Conclusion

Tabanone (this compound) is a scientifically and commercially important molecule, pivotal to the characteristic flavor and aroma of tobacco and a contributor to the complexity of aged spirits and wines. Its origins as a carotenoid degradation product are well-established, and robust methods for its chemical synthesis and analytical quantification have been developed. While its sensory properties are well-documented, the full scope of its biological activities remains an area ripe for further investigation, presenting potential opportunities for future research in pharmacology and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Megastigmatrienone Precursors in Tobacco Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megastigmatrienone, also known as tabanone, is a crucial aroma and flavor compound found in tobacco (Nicotiana tabacum L.). It significantly contributes to the characteristic sensory profile of tobacco products. This C13-norisoprenoid is not present in fresh tobacco leaves but is formed during the curing and aging processes through the degradation of carotenoids. Understanding the precursors of this compound and their biosynthetic pathways is essential for controlling and optimizing the flavor and aroma of tobacco. This guide provides a comprehensive overview of the primary precursors of this compound in tobacco leaves, their biosynthetic origins, analytical quantification methods, and the regulatory pathways influencing their formation.

The direct, non-volatile precursors to this compound in tobacco leaves are the glucosides of 3-oxo-α-ionol. Specifically, two stereoisomers have been identified as the major precursors: (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG).[1][2] These precursors accumulate in the green leaf and are subsequently hydrolyzed and converted to the volatile megastigmatrienones during curing.

Biosynthesis of this compound Precursors

The formation of rrOIPG and rsOIPG originates from the carotenoid degradation pathway. Carotenoids, such as β-carotene, lutein, violaxanthin, and neoxanthin, are abundant in green tobacco leaves.[3] During senescence and curing, these carotenoids are broken down by enzymatic and oxidative processes.

The key enzymes involved in this degradation are Carotenoid Cleavage Dioxygenases (CCDs) and Lipoxygenases (LOXs).[4] CCDs, particularly, are responsible for the specific cleavage of carotenoid molecules to produce various apocarotenoids, which are the direct precursors to the C13-norisoprenoids, including the 3-oxo-α-ionol that is then glycosylated to form rrOIPG and rsOIPG.

Carotenoid Biosynthesis and Degradation Pathway

The following diagram illustrates the general pathway from the initial steps of carotenoid biosynthesis to the formation of this compound precursors.

Caption: Simplified carotenoid biosynthesis and degradation pathway leading to this compound precursors.

Regulation of the Pathway

The biosynthesis of carotenoids and their subsequent degradation are tightly regulated processes influenced by genetic and environmental factors. The expression of genes encoding key enzymes in the carotenoid biosynthesis pathway, such as phytoene synthase (PSY), is a critical control point.[4]

Abscisic acid (ABA), a plant hormone, plays a significant role in regulating carotenoid metabolism. ABA itself is a product of carotenoid degradation (specifically from the cleavage of 9-cis-violaxanthin (B1234195) or 9'-cis-neoxanthin). There is a complex feedback mechanism where ABA levels can influence the expression of carotenoid biosynthetic and catabolic genes, thereby affecting the pool of carotenoids available for degradation into this compound precursors. For instance, increased ABA levels during leaf senescence can upregulate the expression of certain CCD genes, promoting the degradation of carotenoids.

The following diagram illustrates the regulatory influence of ABA on the carotenoid pathway.

Caption: Regulatory role of Abscisic Acid (ABA) on carotenoid metabolism and precursor formation.

Quantitative Data of this compound Precursors and Related Compounds

The concentration of this compound precursors varies significantly depending on the tobacco variety, geographical origin, and curing process.[1][2] The following tables summarize quantitative data for rrOIPG, rsOIPG, and other related carotenoid degradation products in different tobacco types.

Table 1: Content of this compound Precursors in Tobacco Leaves from Different Origins

| Tobacco Origin | rrOIPG (µg/g) | rsOIPG (µg/g) |

| Domestic (China) | Higher Content | Lower Content |

| Foreign | Lower Content | Significantly Higher Content |

| Source: Adapted from a study on the geographical distribution of this compound precursors.[2] |

Table 2: Content of Carotenoid-Derived Volatile Compounds in Essential Oils of Different Tobacco Varieties

| Tobacco Variety | α-ionone (mg/100g DW) | β-ionone (mg/100g DW) | β-damascenone (mg/100g DW) |

| Flue-Cured Virginia (FCV) | 0.61 | Not Reported | 1.26 |

| Burley (BU) | 0.73 | Not Reported | 1.35 |

| Oriental (Kr) | 0.20 | 1.08 | 0.36 |

| Oriental (Pd7) | 1.43 | Not Reported | 1.23 |

| Source: Adapted from a study on carotenoid-related volatile compounds in tobacco essential oils.[1] |

Experimental Protocols

Accurate quantification of this compound precursors is crucial for research and quality control. The following sections detail the methodologies for the extraction and analysis of these compounds.

Extraction and Quantification of rrOIPG and rsOIPG using UHPLC

This protocol is based on an ultrasound-assisted extraction followed by Ultra-High-Performance Liquid Chromatography (UHPLC) analysis.[2]

4.1.1. Sample Preparation and Extraction

-

Grinding: Dry tobacco leaves are ground into a fine powder.

-

Extraction Solvent: A suitable volume of methanol (B129727) is added to a precisely weighed amount of the tobacco powder.

-

Ultrasonication: The mixture is subjected to ultrasonic extraction for approximately 30 minutes to enhance the extraction efficiency.

-

Centrifugation: The extract is centrifuged to separate the solid particles.

-

Filtration: The supernatant is filtered through a 0.22 µm membrane prior to UHPLC analysis.

4.1.2. UHPLC Analysis

-

System: A UHPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 245 nm).

-

Quantification: The concentration of rrOIPG and rsOIPG is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Quantification of this compound using GC-MS

This protocol describes a general method for the analysis of the volatile this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

4.2.1. Sample Preparation and Extraction

-

Grinding: Dry tobacco leaves are ground into a fine powder.

-

Extraction: The powdered tobacco is extracted with an organic solvent such as dichloromethane (B109758) or a mixture of methanol and water, often assisted by ultrasonication.

-

Filtration: The extract is filtered to remove solid particles.

4.2.2. GC-MS Analysis

-

System: A GC-MS system.

-

Column: A capillary column suitable for the separation of semi-volatile compounds (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: The filtered extract is injected into the GC system.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.

-

-

Data Analysis: Identification is based on retention time and mass spectrum comparison with a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound precursors and this compound.

Caption: General workflow for the analysis of this compound and its precursors in tobacco.

Conclusion

The glucosides of 3-oxo-α-ionol, rrOIPG and rsOIPG, are the primary non-volatile precursors of the important aroma compound this compound in tobacco leaves. Their formation is intricately linked to the carotenoid biosynthesis and degradation pathways, which are regulated by both genetic and hormonal factors, with abscisic acid playing a key role. The quantification of these precursors using techniques like UHPLC, alongside the analysis of the final volatile product by GC-MS, provides valuable tools for the tobacco industry to assess and control the flavor and aroma profiles of their products. Further research into the specific activities of CCD and LOX enzymes in different tobacco varieties and under various curing conditions will provide a more detailed understanding of the mechanisms governing this compound formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative analysis of isomers of this compound precursors based on UHPLC method and their distribution in tobacco leaves from various geographic origins [qgxb.zzuli.edu.cn]

- 3. Functional Analysis of the Early Steps of Carotenoid Biosynthesis in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic and metabolomic analysis of carotenoid metabolism and accumulation of carotenoid-derived products in tobacco leaves before and after curing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Megastigmatrienone

This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. Due to the limited direct research on this compound's bioactivity, this document draws upon data from closely related megastigmane derivatives to infer potential therapeutic effects and mechanisms of action. This guide adheres to strict data presentation and visualization requirements to facilitate advanced research and development.

Introduction to this compound

This compound is a C13 norisoprenoid, a class of organic compounds derived from the degradation of carotenoids.[1] It is recognized as a significant flavor and aroma compound in various natural products, including tobacco and certain aged wines.[1][2][3] Structurally, this compound is a cyclohexenone derivative characterized by an α,β-unsaturated carbonyl moiety, a feature that is often associated with specific biological activities.[4][5] While extensively studied for its contribution to the sensory profiles of consumer products, its own biological activities are not as well-documented as those of its close structural analogs.

Inferred Biological Activity: Anti-inflammatory Properties

Direct studies on the biological activity of this compound are scarce. However, research on β-damascenone, a structurally similar megastigmane derivative also found in Epipremnum pinnatum, offers significant insights.[4] This research has demonstrated that β-damascenone inhibits the expression of pro-inflammatory cytokines and leukocyte adhesion molecules.[4] The anti-inflammatory effects are attributed to the α,β-unsaturated carbonyl group, a structural feature also present in this compound.[4] This suggests that this compound likely possesses similar anti-inflammatory properties.

The proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[4]

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a cornerstone of inflammatory processes. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade that leads to the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and COX-2.[4] The α,β-unsaturated carbonyl moiety in compounds like β-damascenone, and presumably this compound, is thought to interact with proteins within this pathway, leading to its inhibition.[4]

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

There is a notable lack of publicly available quantitative data (e.g., IC50, EC50) on the specific biological activities of this compound. The majority of quantitative analyses have focused on its concentration as a flavor component in various products. The table below summarizes the available quantitative information regarding the precursors of this compound in tobacco leaves, which may correlate with its potential formation.

| Precursor Compound | Concentration Range (μg/mL) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Source |

| (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) | 25.85 - 258.50 | 83.94 | 1.22 | [6] |

| (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) | 6.28 - 62.75 | 105.90 | 1.93 | [6] |

Note: This data pertains to the precursors of this compound and is provided to give context to its natural occurrence and potential levels. Further research is required to determine the quantitative biological activity of this compound itself.

Experimental Protocols

The following is a detailed, albeit hypothetical, experimental protocol for assessing the anti-inflammatory activity of this compound, based on methodologies successfully employed for the related compound, β-damascenone.[4]

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human cells.

Materials:

-

Human monocytic cell line (e.g., THP-1) or Human Umbilical Vein Endothelial Cells (HUVECtert)

-

This compound (of high purity)

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for TNF-α and IL-1β

Methodology:

-

Cell Culture and Treatment:

-

Culture THP-1 or HUVECtert cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 hours for qPCR, 24 hours for ELISA). Include an unstimulated control group.

-

-

RNA Extraction and qPCR:

-

After the 6-hour incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of TNF-α, IL-1β, and COX-2. Normalize the expression levels to the housekeeping gene.

-

-

ELISA for Cytokine Quantification:

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Quantify the protein levels of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Analyze the qPCR and ELISA data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

-

Calculate the percentage of inhibition of cytokine production by this compound at each concentration.

-

If possible, determine the IC50 value for the inhibition of each cytokine.

-

Below is a workflow diagram for the described experimental protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0059906) [hmdb.ca]

- 6. Quantitative analysis of isomers of this compound precursors based on UHPLC method and their distribution in tobacco leaves from various geographic origins [qgxb.zzuli.edu.cn]

Megastigmatrienone: A Technical Guide to Investigating its Potential as a Natural Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is primarily recognized as a significant contributor to the aromatic profiles of various natural products, including tobacco and certain floral extracts. While its organoleptic properties are well-documented, its potential as a bioactive compound, particularly as a natural antioxidant, remains largely unexplored. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the antioxidant potential of this compound. It outlines key experimental protocols, data presentation strategies, and potential signaling pathways for investigation. Due to the nascent stage of research in this specific area, this document serves as a prospective guide to stimulate and direct future studies.

Quantitative Data Presentation

A systematic investigation into the antioxidant properties of this compound would necessitate the generation of quantitative data from various assays. For clear comparison and interpretation, it is recommended that this data be summarized in structured tables. Below are template tables that can be populated with experimental findings.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Test Compound | Positive Control | IC50 (µg/mL) |

| DPPH | This compound | Ascorbic Acid | Data to be determined |

| ABTS | This compound | Trolox | Data to be determined |

| Hydroxyl Radical | This compound | Mannitol | Data to be determined |

| Superoxide Anion | This compound | Quercetin | Data to be determined |

IC50: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound

| Cell Line | Assay | Oxidative Stressor | Test Compound | Positive Control | EC50 (µg/mL) |

| Human Keratinocytes (HaCaT) | DCFH-DA | H₂O₂ | This compound | N-acetylcysteine | Data to be determined |

| Human Fibroblasts (BJ) | Cellular Antioxidant Assay (CAA) | AAPH | This compound | Quercetin | Data to be determined |

EC50: The concentration of the test compound required to provide 50% of the maximal antioxidant effect.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are methodologies for key antioxidant assays that should be employed in the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[1]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Initiation of Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Positive Control: Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control and follow the same procedure.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add 10 µL of each this compound dilution to separate wells of a 96-well microplate.

-

Initiation of Reaction: Add 190 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Positive Control: Use Trolox as a positive control.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity of the test compound is measured by its ability to inhibit the fluorescence produced by an ROS generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

-

Cell Culture: Plate a suitable cell line, such as HaCaT keratinocytes, in a 96-well plate and grow to confluence.

-

Loading with Fluorescent Probe: Wash the cells with PBS and incubate with DCFH-DA solution.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of this compound and a positive control (e.g., quercetin) for a specified period.

-

Induction of Oxidative Stress: Add the ROS generator (e.g., AAPH) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

EC50 Determination: Determine the EC50 value from the dose-response curve.

Mandatory Visualizations

Visual representations are essential for understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a proposed experimental workflow and a key signaling pathway to be investigated for this compound's antioxidant effects.

Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.

Caption: The Keap1-Nrf2 signaling pathway, a potential target for this compound's antioxidant activity.

Conclusion

While direct evidence for the antioxidant activity of this compound is currently lacking in the scientific literature, its chemical structure, derived from carotenoid degradation, suggests a plausible role as a natural antioxidant. This technical guide provides a robust framework for initiating a thorough investigation into its potential. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the necessary evidence to elucidate the antioxidant capacity and mechanisms of action of this compound. The exploration of its effects on key signaling pathways, such as the Nrf2-Keap1 pathway, will be crucial in understanding its potential cytoprotective effects and for its future development as a novel antioxidant agent for therapeutic or nutraceutical applications.

References

An In-depth Technical Guide on the Allelopathic Effects of Megastigmatrienone in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the allelopathic effects of Megastigmatrienone is currently scarce. This guide synthesizes information on the allelopathic potential of tobacco, a known source of this compound, and data from structurally related C13-norisoprenoids to infer its likely mechanisms of action and provide a framework for its investigation. The experimental protocols provided are adapted from established methodologies in allelopathy research and are proposed for the specific analysis of this compound.

Introduction

This compound, also known as tabanone, is a C13-norisoprenoid derived from the degradation of carotenoids. It is a significant aroma and flavor component in various plants, most notably tobacco (Nicotiana tabacum), as well as in products like aged wine and spirits.[1] While extensively studied for its sensory properties, the ecological role of this compound as an allelochemical is an emerging area of interest. Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a critical factor in plant-plant interactions.[2][3] This guide explores the hypothesized allelopathic effects of this compound, drawing parallels from related compounds and the known phytotoxicity of tobacco extracts.[4][5]

This document provides a comprehensive overview of the potential mechanisms of action, quantitative data from analogous compounds, detailed experimental protocols for investigation, and visual diagrams of hypothesized signaling pathways and workflows.

Hypothesized Mechanisms of Allelopathic Action

Based on the known allelopathic effects of tobacco extracts and other C13-norisoprenoids, this compound is likely to exert its phytotoxic effects through several key mechanisms:

-

Inhibition of Seed Germination and Seedling Growth: Allelochemicals frequently impact the early life stages of competing plants. Tobacco extracts have demonstrated the ability to reduce germination rates and inhibit the growth of both roots and shoots in various plant species.[4][6] This is a primary screening indicator for allelopathic potential.

-

Induction of Oxidative Stress: A common mechanism of allelochemical action is the generation of Reactive Oxygen Species (ROS) within the target plant's cells.[2] This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids, ultimately disrupting cellular function.

-

Inhibition of Photosynthesis: Allelochemicals can interfere with the photosynthetic process by affecting chlorophyll (B73375) content, electron transport, and the activity of key enzymes, leading to reduced growth and vigor.[2]

Quantitative Data on Allelopathic Activity